3,3-Dimethylpiperidin-4-one
Overview
Description
3,3-Dimethylpiperidin-4-one is a chemical compound belonging to the piperidine class, which is known for its presence in various pharmacologically active molecules.
Mechanism of Action
Target of Action
Piperidine derivatives, which include 3,3-dimethylpiperidin-4-one, are known to have a wide range of biological activities .
Mode of Action
Piperidine derivatives are known to interact with various targets, leading to a range of biological effects
Biochemical Pathways
Piperidine derivatives are known to influence a variety of biochemical pathways, but the specific pathways influenced by this compound require further investigation .
Result of Action
Piperidine derivatives are known to have a wide range of biological activities, but the specific effects of this compound require further investigation .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,3-Dimethylpiperidin-4-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3,3-dimethylbutanal with ammonia or primary amines in the presence of a catalyst can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 3,3-Dimethylpiperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various piperidine derivatives .
Scientific Research Applications
3,3-Dimethylpiperidin-4-one has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in the development of biologically active molecules, including potential drug candidates.
Medicine: It is explored for its pharmacological properties and potential therapeutic applications.
Industry: The compound is utilized in the production of various chemicals and materials.
Comparison with Similar Compounds
- 1,3-Dimethylpiperidin-4-one
- 3,3-Dimethylpiperidin-4-ol
- 1-Benzyl-3,3-dimethylpiperidin-4-one
Comparison: 3,3-Dimethylpiperidin-4-one is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and applications .
Properties
IUPAC Name |
3,3-dimethylpiperidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-7(2)5-8-4-3-6(7)9/h8H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBPUMSPCLLXRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCCC1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60624241 | |
Record name | 3,3-Dimethylpiperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60624241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150668-82-9 | |
Record name | 3,3-Dimethylpiperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60624241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3,3-Dimethylpiperidin-4-one derivatives interesting for materials science?
A: These compounds, particularly cis-2,6-bis(2-chlorophenyl)-3,3-dimethylpiperidin-4-one (2C3DMPO), exhibit promising nonlinear optical (NLO) properties. [] NLO materials are crucial for technologies like fiber optic communications and optical signal processing. The strong interactions between bonding and antibonding orbitals in 2C3DMPO, indicated by the small energy gap between its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), contribute to its NLO activity. []
Q2: How does the structure of this compound derivatives relate to their potential biological activity?
A: While the provided research focuses on the NLO properties of 2C3DMPO, other derivatives like 2,6-bis(4-fluorophenyl)-3,3-dimethylpiperidin-4-one (BFDP) and 2,6-Bis(4-Chlorophenyl)-3,3-Dimethylpiperidin-4-One (BCDP) have shown potential in biological contexts. [, ] Though specific mechanisms aren't detailed in the provided abstracts, the conformation and vibrational characteristics of these molecules, studied using Density Functional Theory (DFT), likely play a role in their interactions with biological targets. [, ] Further research is needed to elucidate the structure-activity relationships of these compounds.
Q3: What computational chemistry techniques have been employed to study this compound derivatives?
A: Researchers have utilized Density Functional Theory (DFT) calculations at the HSEH1PBE level with the 6-311++G (d, p) basis set to investigate 2C3DMPO. [] This method allowed them to accurately predict geometric parameters, HOMO/LUMO energies, and molecular properties like dipole moment, polarizability, and hyperpolarizability, which are crucial for understanding its NLO behavior. []
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